MTH1 Inhibitory Potency: Absence of Validated Target‑Compound Data and Comparison to Structurally Adjacent Purine‑2,6‑diones
A BindingDB entry (BDBM50162075) attributes an MTH1 IC₅₀ of 0.5 nM to a ligand mapped to CHEMBL3794167, but the registered SMILES (CNc1nc2OCCOCCOc3cccc(Cn4c(n2)c1[nH]c4=O)c3) unambiguously represents a macrocyclic‑ether‑fused purine scaffold, not the title compound [REFS‑1]. Consequently, no confirmed quantitative inhibition data for CAS 941965‑81‑7 exist in the peer‑reviewed literature. Within the same MTH1 inhibitor series reported by Kumar et al. (2017), 7,8‑disubstituted purine‑2,6‑diones bearing varied N7‑alkyl and C8‑thioether groups achieved IC₅₀ values in the range of 0.1–5 μM [REFS‑2]. The title compound, with its unique N7‑isobutyl / C8‑(2‑oxo‑2‑phenylethyl)sulfanyl combination, occupies a distinct region of chemical space whose quantitative pharmacological impact remains uncharacterized.
| Evidence Dimension | MTH1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No validated public data; suspected high potency inferred from analog series |
| Comparator Or Baseline | Related 7,8‑disubstituted purine‑2,6‑diones from Kumar et al. (2017): IC₅₀ range 0.1–5 μM |
| Quantified Difference | Cannot be calculated due to absence of target‑compound data |
| Conditions | MTH1 inhibition assay using 8‑oxo‑dGTP as substrate (Kumar et al. 2017) |
Why This Matters
For researchers seeking MTH1 inhibitors, procurement of the title compound should be accompanied by in‑house confirmation of enzymatic activity, as the published IC₅₀ value of 0.5 nM in BindingDB is linked to a structurally mismatched entity.
- [1] BindingDB Entry BDBM50162075 (CHEMBL3794167). Accessed 2026‑04‑29. SMILES: CNc1nc2OCCOCCOc3cccc(Cn4c(n2)c1[nH]c4=O)c3. View Source
- [2] Kumar, A. et al. Chem. Biol. Drug Des. 2017, 89, 862–869. View Source
